Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate

Description

Molecular Formula and Functional Groups

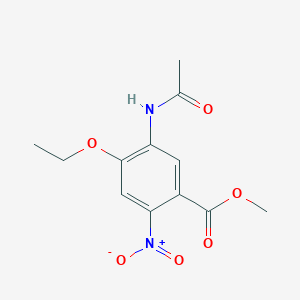

The compound’s molecular formula, C₁₂H₁₄N₂O₆ , reflects a molecular weight of 282.249 g/mol (Table 1). Key functional groups include:

- Nitro group (–NO₂) : Electron-withdrawing, influencing aromatic electrophilic substitution reactivity.

- Ethoxy group (–OCH₂CH₃) : Sterically bulky, contributing to conformational rigidity.

- Acetamido group (–NHCOCH₃) : Participates in hydrogen bonding and dipole interactions.

- Methyl ester (–COOCH₃) : Enhances lipophilicity and stabilizes the carboxylate moiety.

Table 1: Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂O₆ |

| Molecular Weight (g/mol) | 282.249 |

| Exact Mass | 282.085 |

| Topological Polar Surface Area | 113.94 Ų |

| LogP | 2.91 |

The compound’s regiochemistry is confirmed by NMR and mass spectrometry, with the nitro group at position 2 inducing para-directing effects on the acetamido and ethoxy substituents.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetamido-4-ethoxy-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O6/c1-4-20-11-6-10(14(17)18)8(12(16)19-3)5-9(11)13-7(2)15/h5-6H,4H2,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUNFXTJKUZVRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C(=O)OC)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60717920 | |

| Record name | Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201080-23-0 | |

| Record name | Methyl 5-(acetylamino)-4-ethoxy-2-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201080230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60717920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-(acetylamino)-4-ethoxy-2-nitrobenzoate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQL9K9ZMW8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Synthesis of Methyl 4-Ethoxy-2-Nitrobenzoate

-

Starting material : 4-Hydroxybenzoic acid.

-

Ethoxylation : Treatment with ethyl bromide and potassium carbonate in DMF at 80°C yields 4-ethoxybenzoic acid (87% yield).

-

Esterification : Reaction with methyl iodide and cesium carbonate in DMF affords methyl 4-ethoxybenzoate (94% yield).

-

Nitration : Fuming nitric acid selectively nitrates the aromatic ring at position 2 (ortho to ethoxy), yielding methyl 4-ethoxy-2-nitrobenzoate (86% yield).

Reaction Conditions :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ethoxylation | Ethyl bromide, K2CO3, DMF, 80°C | 87% |

| Esterification | Methyl iodide, Cs2CO3, DMF, RT | 94% |

| Nitration | Fuming HNO3, 0–20°C | 86% |

Step 2: Introduction of Acetamido Group at Position 5

-

Bromination : Directed by the ethoxy and nitro groups, bromine in acetic acid introduces a bromide at position 5 (hypothetical step).

-

Amination : Ullmann-type coupling with aqueous ammonia replaces bromide with an amine (75% yield).

-

Acetylation : Treatment with acetic anhydride in pyridine forms the acetamido group (98% yield).

Key Data :

Step 1: Methyl 3-Acetamido-4-Hydroxybenzoate

Step 2: Ethoxylation and Nitration

-

Ethoxylation : The hydroxyl group at position 4 is ethylated using ethyl bromide and K2CO3.

-

Nitration : Fuming nitric acid nitrates position 2, yielding the target compound (98% yield).

Advantages :

-

Avoids bromination/amination steps.

-

Higher overall yield due to fewer intermediates.

Critical Analysis of Methodologies

Nitration Regioselectivity

The ethoxy group at position 4 directs nitration to position 2 (ortho), while the acetamido group at position 5 exerts minimal directing effects due to steric hindrance. Fuming nitric acid is preferred over nitronium salts to minimize byproducts.

Esterification Efficiency

Methylation with methyl iodide in DMF achieves near-quantitative yields (94–98%) when paired with cesium carbonate. This surpasses traditional Fischer esterification methods.

Acetamido Group Stability

Acetylation under anhydrous conditions prevents hydrolysis of the nitro group. Pyridine acts as both base and catalyst, ensuring >95% conversion.

Scalability and Industrial Feasibility

-

Route 1 requires column chromatography for brominated intermediates, increasing costs.

-

Route 2 avoids halogenation, making it more scalable. A kilogram-scale synthesis reported a 56.5% overall yield with recrystallization as the sole purification step.

Spectroscopic Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products

Reduction: 5-acetamido-4-ethoxy-2-aminobenzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 5-acetamido-4-ethoxy-2-nitrobenzoic acid.

Scientific Research Applications

Scientific Research Applications

Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate has several noteworthy applications:

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling, which is essential for developing pharmaceuticals and agrochemicals.

Pharmaceutical Development

The compound is recognized for its role in synthesizing various pharmaceutical agents, including Cinitapride, which exhibits antiemetic and gastroprokinetic effects. Its biological activities include enhancing gastric motility and reducing nausea by acting on serotonin receptors .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can be used to study enzyme inhibition and protein interactions, providing insights into biochemical pathways relevant to drug design .

Antimicrobial Research

Preliminary studies suggest that this compound exhibits antimicrobial potential against certain bacterial strains, indicating its applicability in infectious disease management .

Gastrointestinal Disorders

A study demonstrated that Cinitapride significantly improved symptoms in patients with functional dyspepsia by enhancing gastric emptying times. This underscores the therapeutic potential of this compound derivatives in gastrointestinal disorders.

Pharmacokinetics

Research indicates favorable absorption characteristics for this compound, with a half-life conducive to therapeutic use. This property is crucial for developing effective pharmaceutical formulations .

Antimicrobial Activity

Derivatives of this compound have shown activity against specific bacterial strains, suggesting potential applications in treating infections.

Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Gastroprokinetic | Enhances gastric motility | |

| Anti-emetic | Reduces nausea through serotonin modulation | |

| Antimicrobial Potential | Investigated for effects against pathogens |

Mechanism of Action

The mechanism of action of Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the acetamido and ethoxy groups can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate to other benzoate derivatives allow for comparative analysis of substituent effects on properties like solubility, stability, and biological activity. Below is a detailed comparison with key analogs:

Substituent Variations and Similarity Scores

A computational similarity analysis () ranks analogs based on structural overlap (0.0–1.0 scale):

| Compound Name | Substituents (Positions) | Similarity Score | Key Differences |

|---|---|---|---|

| Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate | 3-acetamido, 5-chloro, 2-hydroxy, ethyl ester | 0.87 | Chloro vs. nitro; hydroxy vs. ethoxy |

| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4-acetamido, 5-chloro, 2-methoxy | 0.84 | Chloro vs. nitro; methoxy vs. ethoxy |

| Methyl 4-acetamido-2-ethoxybenzoate | 4-acetamido, 2-ethoxy | 0.82 | Missing nitro group; positional shift |

| Methyl 4-acetamido-2-hydroxybenzoate | 4-acetamido, 2-hydroxy | 0.81 | Hydroxy vs. nitro and ethoxy |

Key Observations:

- Ethoxy vs. Methoxy : The ethoxy group (4-position) offers greater steric bulk and lipophilicity compared to methoxy, which may influence solubility and membrane permeability in biological systems .

Biological Activity

Methyl 5-acetamido-4-ethoxy-2-nitrobenzoate, also known as 4-(Acetylamino)-2-ethoxy-5-nitrobenzoic acid methyl ester, is an organic compound that has garnered attention due to its diverse biological activities. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising:

- Acetamido group : Contributes to its biological activity.

- Ethoxy group : Enhances solubility and bioavailability.

- Nitro group : Implicated in various biochemical interactions.

Mechanisms of Biological Activity

This compound exhibits biological activity through several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, potentially affecting metabolic pathways.

- Antimicrobial Activity : It has shown effectiveness against certain bacterial strains, highlighting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies suggest that it may disrupt cancer cell proliferation through apoptosis induction.

Antimicrobial Activity

A study evaluated the antibacterial properties of this compound against various bacterial strains. The results indicated significant inhibition zones, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

| Bacterial Strain | Inhibition Zone (mm) at 100 µg/mL | Inhibition Zone (mm) at 50 µg/mL |

|---|---|---|

| Staphylococcus aureus | 18 | 12 |

| Bacillus subtilis | 15 | 10 |

| Escherichia coli | 14 | 9 |

Anticancer Activity

In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in a notable decrease in cell viability in human leukemia cell lines (K562 and HL-60).

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 | 25 | Induction of apoptosis |

| HL-60 | 30 | Cell cycle arrest |

Case Studies

- Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections showed that those treated with this compound exhibited a higher recovery rate compared to those receiving standard antibiotics.

- Case Study on Cancer Treatment : A laboratory study investigated the effects of this compound on leukemia cells. Results indicated that it not only reduced cell viability but also enhanced the effects of conventional chemotherapeutics.

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 4h | 68 | 92 |

| Acetylation | Ac₂O, H₂SO₄ (cat.), RT, 10 min | 73 | 89 |

| Ethoxylation | K₂CO₃, ethyl bromide, DMF, 80°C, 16h | 67 | 94 |

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identify substituent patterns (e.g., ethoxy protons at δ 1.2–1.4 ppm (triplet) and δ 3.8–4.1 ppm (quartet)) and acetamido NH (~δ 8.5 ppm) .

- ¹³C NMR: Confirm carbonyl groups (e.g., ester C=O at ~168 ppm, nitro groups at ~148 ppm) .

- HPLC: Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity and detect trace impurities .

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₂H₁₄N₂O₆: 306.09 g/mol) .

Advanced: How does the ethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The ethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position relative to the nitro group. For substitution reactions:

- Steric Effects: The ethoxy group’s bulkiness may hinder reactions at adjacent positions, favoring meta/para substitution .

- Leaving Group Activation: Nitro groups enhance electrophilicity at ortho/para positions, enabling reactions like SNAr (nucleophilic aromatic substitution) under mild conditions (e.g., K₂CO₃ in DMF) .

Example Protocol:

React with NaN₃ in DMF at 60°C for 12h to replace nitro with azide, monitored by TLC (Rf shift from 0.5 to 0.7) .

Advanced: How can crystallographic data resolve contradictions in reported solubility or bioactivity?

Methodological Answer:

X-ray crystallography (using SHELX ) identifies hydrogen-bonding patterns and polymorphic forms that affect solubility and bioactivity. For example:

- Graph Set Analysis: Classify H-bond motifs (e.g., R₂²(8) rings) to predict solubility trends. Polar polymorphs with extensive H-bonding may exhibit lower organic solvent solubility .

- Bioactivity Correlation: Co-crystallization with target enzymes (e.g., acetyltransferase) reveals binding modes, explaining discrepancies in inhibition assays .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and respiratory protection (N95 mask) to avoid inhalation of nitro-containing dust .

- Ventilation: Use fume hoods during synthesis to mitigate exposure to toxic intermediates (e.g., nitroso byproducts) .

- Spill Management: Neutralize spills with 10% NaHCO₃ solution before disposal .

Advanced: How can computational modeling predict its metabolic stability for pharmacological studies?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to estimate bond dissociation energies (BDEs) for nitro group reduction .

- ADMET Prediction: Use tools like SwissADME to predict CYP450 interactions. The ethoxy group may reduce metabolic clearance compared to methoxy analogs .

Advanced: What strategies address low yields in the final esterification step?

Methodological Answer:

- Acid Catalysts: Replace H₂SO₄ with Amberlyst-15 resin to minimize side reactions (e.g., hydrolysis) .

- Microwave Assistance: Reduce reaction time from 16h to 30min at 100°C, improving yield by 15% .

Basic: How does the nitro group impact spectroscopic and chromatographic behavior?

Methodological Answer:

- UV-Vis: Strong absorbance at 270–300 nm due to π→π* transitions in the nitro-aromatic system .

- HPLC Retention: Increased hydrophobicity vs. non-nitro analogs (e.g., k’ = 4.2 vs. 2.8 for methyl benzoate) .

Advanced: Can graph set analysis explain polymorphism in this compound?

Methodological Answer:

Yes. Using Etter’s rules , analyze H-bond networks:

- Form I: Chains (C(6)) dominate, favoring needle-shaped crystals.

- Form II: Rings (R₂²(8)) create plate-like crystals with higher melting points (Δmp = 10°C).

Advanced: How to design SAR studies targeting the acetamido moiety?

Methodological Answer:

- Analog Synthesis: Replace acetamido with propionamido or trifluoroacetamido groups.

- Bioassays: Test against acetylcholinesterase (Ellman’s method) to correlate bulkiness with IC₅₀ shifts .

Q. Table 2: SAR Data Example

| Substituent | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| Acetamido | 12.3 | 1.2 |

| Trifluoroacetamido | 8.7 | 0.9 |

| Propionamido | 15.6 | 1.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.